2-Bromo-6-(trimethylsilyl)pyridine
Overview
Description
2-Bromo-6-(trimethylsilyl)pyridine is an organosilicon compound with the molecular formula C8H12BrNSi. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted by a bromine atom and a trimethylsilyl group, respectively. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
Mechanism of Action
Target of Action
2-Bromo-6-(trimethylsilyl)pyridine is a bromopyridine derivative . It is primarily used as a building block in the synthesis of nitrogen-containing heterocyclic compounds . .
Mode of Action
As a bromopyridine derivative, it may participate in various chemical reactions to form complex structures . Its trimethylsilyl group could potentially undergo various transformations, contributing to its reactivity .
Biochemical Pathways
Bromopyridine derivatives are known to be involved in the synthesis of various nitrogen-containing heterocyclic compounds .
Pharmacokinetics
Its physicochemical properties such as boiling point (2392±200 °C at 760 mmHg), vapor pressure (01±05 mmHg at 25°C), and water solubility (1128 mg/L at 25 deg C) suggest that it may have low bioavailability .
Result of Action
As a chemical building block, its primary role is likely in the synthesis of more complex molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-(trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of nitrogen-containing heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The compound’s bromine atom can participate in halogen bonding, while the trimethylsilyl group can act as a protecting group during chemical reactions. These interactions are crucial for the compound’s function in biochemical processes .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific proteins and enzymes can lead to changes in cellular function, including alterations in metabolic pathways and gene regulation. These effects are essential for understanding the compound’s role in cellular biology .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s bromine atom can form halogen bonds with target molecules, while the trimethylsilyl group can protect reactive sites during chemical reactions. These interactions are critical for the compound’s biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for understanding the compound’s cellular distribution and activity .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its biochemical role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trimethylsilyl)pyridine typically involves the bromination of 6-(trimethylsilyl)pyridine. One common method includes the reaction of 6-(trimethylsilyl)pyridine with a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.
Deprotonation Reactions: The trimethylsilyl group can be removed under basic conditions, leading to the formation of a reactive pyridyl anion.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with bases like potassium carbonate or cesium carbonate, are commonly used.
Deprotonation Reactions: Strong bases like lithium diisopropylamide or sodium hydride are employed to remove the trimethylsilyl group.
Major Products:
Substitution Reactions: Products include 2-azido-6-(trimethylsilyl)pyridine or 2-thio-6-(trimethylsilyl)pyridine.
Coupling Reactions: Products are typically biaryl or vinylpyridine derivatives.
Deprotonation Reactions: The primary product is 2-bromo-6-pyridyl anion, which can further react with electrophiles.
Scientific Research Applications
2-Bromo-6-(trimethylsilyl)pyridine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of a trimethylsilyl group.
2-Chloro-6-(trimethylsilyl)pyridine: Similar but with a chlorine atom instead of a bromine atom.
2-Iodo-6-(trimethylsilyl)pyridine: Similar but with an iodine atom instead of a bromine atom.
Uniqueness: 2-Bromo-6-(trimethylsilyl)pyridine is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity patterns. The bromine atom allows for versatile substitution and coupling reactions, while the trimethylsilyl group provides stability and can be selectively removed under basic conditions to generate reactive intermediates.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for further applications
Properties
IUPAC Name |
(6-bromopyridin-2-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGQGZQAUEZJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459106 | |
Record name | 2-bromo-6-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59409-80-2 | |
Record name | 2-bromo-6-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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